molecular formula C20H22N4O4 B12164460 N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B12164460
M. Wt: 382.4 g/mol
InChI Key: QYEMBTSVASXEKZ-UHFFFAOYSA-N
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Description

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-ethyl-6,7-dimethoxy-4-oxoquinazoline with an appropriate pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid or chloroform and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-4-18-23-15-11-17(28-3)16(27-2)10-14(15)20(26)24(18)9-8-22-19(25)13-6-5-7-21-12-13/h5-7,10-12H,4,8-9H2,1-3H3,(H,22,25)

InChI Key

QYEMBTSVASXEKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CN=CC=C3)OC)OC

Origin of Product

United States

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